L-Asparagine,N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-
Description
L-Asparagine,N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)- (CAS 108739-88-4, molecular formula C₁₅H₂₁NO₁₀) is a synthetic glycopeptide building block widely used in biomedical research for constructing neoglycopeptides and glycoproteins. This compound features an Fmoc (9-fluorenylmethoxycarbonyl) group at the N2-position of asparagine, providing orthogonal protection during solid-phase peptide synthesis (SPPS). The β-D-glucopyranosyl moiety is fully acetylated at the 2, 3, 4, and 6 hydroxyl positions, enhancing solubility in organic solvents and stability during glycosylation reactions .
Its primary application lies in studying carbohydrate-protein interactions, particularly in glycobiology and immunology, where site-specific glycosylation is critical for modulating biological activity. The tetra-O-acetyl groups act as temporary protecting groups, enabling selective deprotection under mild alkaline conditions (e.g., NaOMe/MeOH) to expose hydroxyls for further functionalization .
Properties
Molecular Formula |
C33H36N2O14 |
|---|---|
Molecular Weight |
684.6 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-[[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]butanoic acid |
InChI |
InChI=1S/C33H36N2O14/c1-16(36)44-15-26-28(46-17(2)37)29(47-18(3)38)30(48-19(4)39)31(49-26)35-27(40)13-25(32(41)42)34-33(43)45-14-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-26,28-31H,13-15H2,1-4H3,(H,34,43)(H,35,40)(H,41,42) |
InChI Key |
NCEAGRHWPMBXDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)NC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparagine,N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)- typically involves multiple steps. The process begins with the protection of the amino group of L-asparagine using the Fmoc group. This is followed by the acetylation of the hydroxyl groups of the glucopyranosyl moiety. The reaction conditions often require the use of organic solvents such as dimethylformamide (DMF) and catalysts like N,N’-diisopropylcarbodiimide (DIC) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. The process is optimized for higher yields and purity, often employing automated peptide synthesizers. The use of high-performance liquid chromatography (HPLC) is common for purification purposes .
Chemical Reactions Analysis
Types of Reactions
L-Asparagine,N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the Fmoc group can be replaced by other protecting groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: N,N’-diisopropylcarbodiimide (DIC), dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Peptide Synthesis
One of the primary applications of L-Asparagine derivatives is in solid-phase peptide synthesis (SPPS). The use of N2-[(9H-fluoren-9-ylmethoxy)carbonyl] (Fmoc) as a protecting group allows for the selective deprotection of the amino acid during peptide assembly. This method enhances the purity and yield of synthesized peptides by preventing side reactions that can occur with unprotected amino acids.
Case Study: Synthesis of Glycopeptides
A notable study demonstrated the synthesis of glycosylated asparagine building blocks using Fmoc-protected L-asparagine. The study reported an overall yield of 23% over four steps in generating a glycosylated asparagine derivative suitable for incorporation into glycopeptides. The strategy involved selective anomeric N-acylation of glycosylhydrazides, showcasing the versatility of L-Asparagine derivatives in creating complex biomolecules .
Glycosylation Processes
The incorporation of carbohydrate moieties into peptides is crucial for understanding protein-carbohydrate interactions and developing therapeutic agents. The tetra-O-acetyl-b-D-glucopyranosyl modification enhances the solubility and stability of the resulting glycopeptides.
Research Findings on Glycosylated Asparagine
Research has shown that using fully protected glycosylated asparagine derivatives minimizes side reactions during the coupling process. This approach allows for the synthesis of N-linked glycopeptide templates that can be used to study the influence of N-glycosylation on protein function .
Applications in Drug Development
The ability to synthesize glycopeptides with specific carbohydrate structures opens avenues for drug development, particularly in designing new diagnostic and therapeutic agents. The synthesized glycopeptides can serve as potential inhibitors or modulators in biological pathways influenced by glycosylation.
Mechanism of Action
The mechanism of action of L-Asparagine,N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)- involves its interaction with specific molecular targets. The Fmoc group acts as a protecting group, preventing unwanted reactions during peptide synthesis. The glucopyranosyl moiety enhances the solubility and stability of the compound, facilitating its use in various applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-L-asparagine (CAS 132388-59-1)
- Structural Differences: Replaces the tetra-O-acetyl-β-D-glucopyranosyl group with a triphenylmethyl (Trt) group. The Trt group protects the asparagine side chain but lacks carbohydrate functionality.
- Applications : Primarily used in peptide synthesis where carbohydrate conjugation is unnecessary. The Trt group is acid-labile (removed by TFA), contrasting with the base-sensitive Fmoc group in the target compound .
- Stability: Trt-protected derivatives exhibit lower solubility in polar solvents (e.g., DMF) compared to acetylated glucopyranosyl analogs .
N-[2-(Acetylamino)-2-deoxy-β-D-glucopyranosyl]-N2-[(1,1-dimethylethoxy)carbonyl]-L-asparagine
- Structural Differences: Substitutes Fmoc with a tert-butoxycarbonyl (Boc) group and replaces tetra-O-acetyl-glucopyranosyl with a 2-acetamido-2-deoxy-β-D-glucopyranosyl (GlcNAc) group.
- Applications : Used in N-linked glycopeptide synthesis. The Boc group is acid-stable but requires harsh conditions (e.g., HCl/dioxane) for removal, limiting compatibility with acid-sensitive glycosidic bonds .
- Reactivity : The absence of acetyl groups on the sugar moiety reduces steric hindrance, facilitating enzymatic glycosyltransferase reactions .
N-α-Fmoc-N-β-Trityl-L-asparagine (CAS 71989-16-7)
- Structural Differences: Lacks the glucopyranosyl group entirely, instead incorporating a trityl (Trt) group on the asparagine side chain.
- Applications: Employed in standard peptide synthesis to prevent aspartimide formation. Its non-carbohydrate structure limits utility in glycobiology but enhances versatility in linear peptide assembly .
Compound 16 and 17 from
- Structural Differences: Both feature complex branched oligosaccharides (e.g., galactopyranosyl-glucopyranosyl-mannopyranosyl) with trichloroethoxycarbonyl (Troc) and naphthylidene protections. Unlike the target compound, these include phosphoester linkages (e.g., 1,5-dihydro-3-oxo-3λ⁵-benzodioxaphosphepinyl).
- Applications : Designed for synthesizing phospho-glycopeptides mimicking post-translational modifications in proteins like α-dystroglycan. The Troc group requires reductive cleavage (Zn/AcOH), contrasting with the mild deprotection of acetyl groups in the target compound .
Comparative Data Table
Research Findings and Functional Insights
- Synthetic Efficiency: The target compound’s acetylated glucopyranosyl group enables high-yield glycosylation (71% in related syntheses, as seen in ) due to improved solubility and reduced side reactions .
- Orthogonal Protection : Fmoc compatibility with SPPS allows sequential assembly of glycopeptides, whereas Boc/Trt systems require intermediate neutralization steps .
- Biological Relevance: Glycopeptides derived from the target compound exhibit enhanced stability in enzymatic assays compared to non-acetylated analogs, as acetyl groups resist glycosidase cleavage .
Biological Activity
L-Asparagine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)- is a glycosylated amino acid derivative that has garnered interest for its potential biological activities. This compound combines the properties of asparagine with a protective fluorenylmethoxycarbonyl (Fmoc) group and a tetra-acetylated glucopyranosyl moiety. The following sections will explore its synthesis, biological activities, and implications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the following steps:
- Protection of Asparagine : The amino acid asparagine is first protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
- Glycosylation : The protected asparagine is then glycosylated with a tetra-O-acetylated glucopyranosyl moiety, which enhances its solubility and stability.
- Deprotection : Finally, deprotection steps are carried out to yield the target compound while preserving the glycosidic linkage.
Table 1: Summary of Synthesis Steps
| Step | Description |
|---|---|
| 1. Protection | Fmoc protection of asparagine |
| 2. Glycosylation | Reaction with tetra-O-acetylated glucopyranosyl |
| 3. Deprotection | Removal of Fmoc and acetyl groups |
Antimicrobial Properties
Research indicates that compounds similar to L-Asparagine with glycosylated structures exhibit significant antimicrobial activity. For instance, N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-N'-(4',6'-diarylpyrimidin-2'-yl)thioureas have shown effectiveness against various bacteria and fungi such as Staphylococcus epidermidis and Candida albicans . This suggests that L-Asparagine derivatives may also possess similar antimicrobial properties.
Protein-Carbohydrate Interactions
The glycosylation of amino acids like asparagine plays a crucial role in protein-carbohydrate interactions. The synthesized compound can serve as a building block for glycopeptides used in studying these interactions . Glycosylated peptides are known to influence protein folding, stability, and recognition processes in biological systems.
Case Studies
- Glycopeptide Synthesis : In one study, glycosylated asparagine derivatives were utilized to create novel glycopeptides that were evaluated for their ability to interact with specific lectins . These interactions are vital for understanding cellular recognition processes.
- Therapeutic Applications : Another investigation highlighted the potential of using such glycopeptides in therapeutic settings, particularly in autoimmune diseases where altered glycosylation patterns are often observed .
The biological activity of L-Asparagine derivatives is thought to be mediated through their interaction with specific receptors or enzymes involved in metabolic pathways. The presence of the glucopyranosyl moiety enhances solubility and may facilitate better interaction with biological targets compared to non-glycosylated counterparts.
Q & A
Basic Research Questions
Q. What are the critical synthetic challenges in preparing L-Asparagine derivatives with Fmoc and tetra-O-acetyl-glucopyranosyl protecting groups?
- Methodological Answer : The synthesis requires precise control of orthogonal protecting groups. The Fmoc group (acid-labile) and tetra-O-acetyl-glucopyranosyl moiety (base-sensitive) necessitate sequential deprotection steps. For example, Fmoc removal with piperidine (20% in DMF) must precede acetyl deprotection under mild basic conditions (e.g., NaOMe/MeOH) to avoid β-elimination or glycosidic bond cleavage . Side reactions, such as aspartimide formation in asparagine derivatives, can be mitigated using additives like HOBt during coupling steps .
Q. How should researchers handle safety risks associated with this compound during laboratory use?
- Methodological Answer :
- Toxicity : Classified as harmful if swallowed (H302), skin irritant (H315), and eye irritant (H319). Use fume hoods, nitrile gloves, and safety goggles. Emergency protocols include rinsing eyes with water (15 min) and seeking medical attention for ingestion .
- Environmental Hazards : Toxic to aquatic life (Hazard Class 1). Waste must be collected in approved containers for incineration to prevent environmental release .
Advanced Research Questions
Q. What analytical techniques resolve stereochemical and purity issues in Fmoc-protected glycosylated asparagine derivatives?
- Methodological Answer :
- HPLC with Chiral Derivatization : Use 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) for chiral resolution. GITC derivatives of amino acids are separable via reversed-phase HPLC with UV detection (254 nm), achieving baseline resolution for enantiomeric excess (ee) quantification .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+Na]⁺ adducts) and detects acetyl group loss during synthesis. For structural validation, tandem MS/MS fragments glycosidic bonds, revealing characteristic ions (e.g., m/z 331 for tetra-O-acetyl-glucopyranosyl) .
Q. How can conflicting NMR data for glycosylation site assignment be resolved?
- Methodological Answer :
- NOESY/ROESY : Nuclear Overhauser effects between the Fmoc group (aromatic protons) and the glucopyranosyl anomeric proton (δ 5.2–5.4 ppm) confirm N-glycosylation .
- Selective Decoupling : Irradiation of the asparagine α-proton (δ 4.3–4.5 ppm) eliminates coupling to the glycosyl group, distinguishing N- vs. O-linked isomers .
Q. What strategies address low yields in solid-phase peptide synthesis (SPPS) using this glycosylated building block?
- Methodological Answer :
- Coupling Optimization : Use HATU/DIPEA in DMF for efficient Fmoc-asparagine activation. Microwave-assisted synthesis (50°C, 10 min) improves coupling efficiency by 20–30% .
- Side-Chain Protection : Employ trityl (Trt) or acetamidomethyl (Acm) groups to prevent β-sheet aggregation during SPPS. Post-assembly global deprotection with TFA/H2O/TIS (95:2.5:2.5) removes acetyl groups without peptide cleavage .
Data Contradiction Analysis
Q. Discrepancies in reported toxicity profiles: How to reconcile acute oral LD₅₀ >2000 mg/kg ( ) with H302 classification ( )?
- Resolution : The LD₅₀ >2000 mg/kg (rat) indicates low acute toxicity, but H302 ("harmful if swallowed") applies to chronic exposure risks. Subacute studies show renal tubular necrosis at 500 mg/kg/day (28-day rat model), justifying precautionary labeling .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
